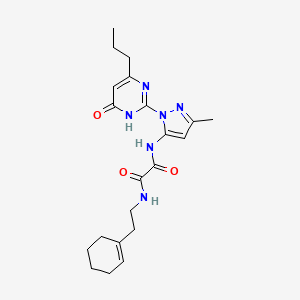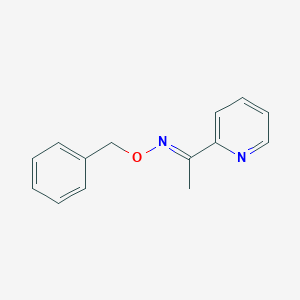
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime” is a chemical compound with the CAS Number: 216753-06-9. It has a molecular weight of 226.28 and its linear formula is C14H14N2O . It is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of “(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime” involves a reaction with 3-acetyl pyridine, ethanol, and hydroxylamine hydrochloride . The mixture is heated to 55°C and a solution of sodium carbonate in water is added dropwise . After stirring at 60°C for 2.5 hours, the mixture is filtered to remove inorganic salts . The filtrate is then concentrated by rotary evaporation to afford a solid residue . This solid is then recrystallized from water to give the product .Molecular Structure Analysis
The molecular structure of “(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime” is represented by the linear formula C14H14N2O .Physical And Chemical Properties Analysis
“(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime” is a solid or viscous liquid . It has a molecular weight of 226.28 . It is typically stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Catalysis and Synthesis
(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime and related compounds have been explored in the field of catalysis and organic synthesis. For instance, the compound (E)-1-Pyridin-3-yl-ethanol O-benzyl oxime was involved in the study of catalytic enantioselective borane reduction of benzyl oximes, showing its role in the preparation of chiral amines, which are valuable in the synthesis of pharmaceuticals and fine chemicals (Huang et al., 2010).
Crystallography and Molecular Structures
Compounds structurally related to (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime have been subjects of crystallographic studies to understand their geometrical and molecular structure. For example, the study of chlorido[1-(pyridin-2-yl)ethanone oximato-κ2 N,N′][1-(2-pyridyl)ethanone oxime-κ2 N,N′]copper(II) trihydrate provided insights into the coordination modes and hydrogen bonding of these complex molecules (Qiu et al., 2011).
Antifungal and Fungicidal Activity
There's significant interest in the antifungal applications of oxime compounds, including (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime derivatives. Research into the design, synthesis, and antifungal activity of various oxime esters has shown that these compounds have potential in combatting fungal pathogens, offering a route to new fungicides (Liu et al., 2020).
Coordination Chemistry
The coordination chemistry of (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime and its analogs has been explored in studies like the synthesis and characterization of metal complexes involving these ligands. These studies contribute to our understanding of the coordination behavior and potential applications of these compounds in areas like catalysis or material science (Socorro et al., 2004).
Photochemistry
Compounds similar to (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime have been examined for their photo-cleavage properties, shedding light on their potential use in applications that require controlled DNA damage, such as in certain biotechnological or medical applications (Andreou et al., 2016).
Antimicrobial Activity
Additionally, studies have demonstrated the antimicrobial potential of compounds related to (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime, indicating their potential in developing new antimicrobial agents (Salimon et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-phenylmethoxy-1-pyridin-2-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZFFMRKRXHMBH-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2435930.png)
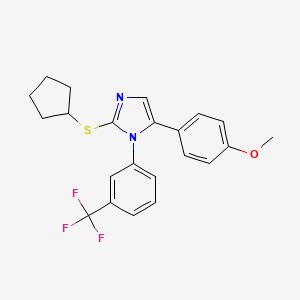
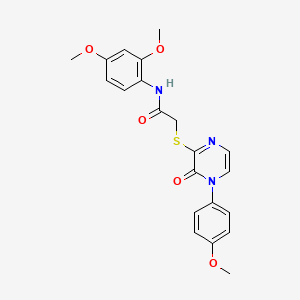
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2435934.png)
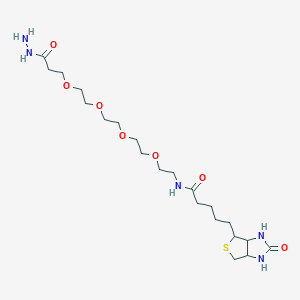
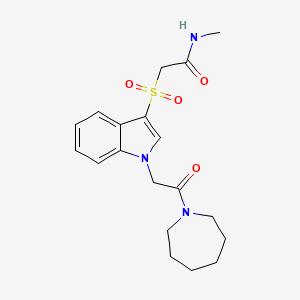
![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)
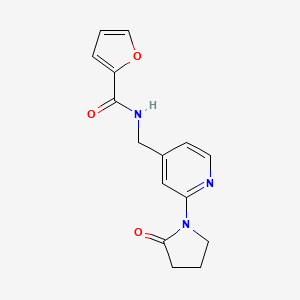

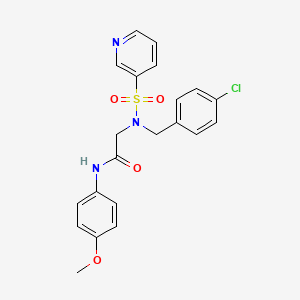
![8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2435943.png)

![(2E)-3-(2-furyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acrylamide](/img/structure/B2435946.png)
